molecular formula C17H22N6O2 B2393695 6-(dimethylamino)-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)pyridazine-3-carboxamide CAS No. 2034303-30-3

6-(dimethylamino)-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)pyridazine-3-carboxamide

Cat. No. B2393695
CAS RN: 2034303-30-3
M. Wt: 342.403
InChI Key: RUUVNZSESHZZJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(dimethylamino)-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C17H22N6O2 and its molecular weight is 342.403. The purity is usually 95%.
BenchChem offers high-quality 6-(dimethylamino)-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)pyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(dimethylamino)-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)pyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cytotoxic Activity of Carboxamide Derivatives

Research on carboxamide derivatives, similar in structural complexity to the compound , has shown promising results in cytotoxic activities against various cancer cell lines. The synthesis of such compounds and their effect on murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines highlight the potential of these molecules in cancer research. The compounds demonstrated potent cytotoxic properties, with some showing IC(50) values less than 10 nM, indicating significant potential for therapeutic applications in oncology (Deady et al., 2003).

Anticancer Activity of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives

Another study explored the synthesis of Pyrazolo[3,4-d]pyrimidin-4-one derivatives, revealing their anticancer activity on the MCF-7 human breast adenocarcinoma cell line. These compounds, including those with potent inhibitory activities, underscore the chemical scaffold's utility in developing new anticancer agents, highlighting the broader class of compounds' relevance to cancer therapy research (Abdellatif et al., 2014).

Synthesis and Antimicrobial Activity of Thio-substituted Derivatives

Further extending the scope to antimicrobial research, the synthesis of new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives has been explored. These compounds underwent in vitro screening for their antimicrobial activities, demonstrating the potential of such chemical frameworks in the development of new antimicrobial agents. This approach is indicative of the compound's potential applicability in addressing microbial resistance through novel therapeutic agents (Gad-Elkareem et al., 2011).

Antitumor and Antioxidant Activities of Benzothiophenes

In the realm of heterocyclic chemistry, the synthesis of benzothiophenes and their derivatives has been investigated for antitumor and antioxidant activities. These studies provide a foundation for understanding how structural modifications can influence biological activity, suggesting pathways for designing molecules with enhanced therapeutic profiles. The research underscores the significance of heterocyclic compounds in developing new treatments for cancer and oxidative stress-related diseases (Bialy & Gouda, 2011).

properties

IUPAC Name

6-(dimethylamino)-N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]pyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O2/c1-22(2)15-8-7-14(19-20-15)17(25)18-9-10-23-16(24)11-12-5-3-4-6-13(12)21-23/h7-8,11H,3-6,9-10H2,1-2H3,(H,18,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUUVNZSESHZZJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(C=C1)C(=O)NCCN2C(=O)C=C3CCCCC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(dimethylamino)-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)pyridazine-3-carboxamide

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